ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The starting materials typically include ethyl acetoacetate, butylamine, and 2-methyl-3-nitrobenzoyl chloride. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. The key steps include:
Condensation Reaction: Ethyl acetoacetate reacts with butylamine to form an intermediate.
Acylation: The intermediate is then acylated with 2-methyl-3-nitrobenzoyl chloride.
Cyclization: The acylated product undergoes cyclization to form the triazatricyclo compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl moiety may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The triazatricyclo structure may also play a role in binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-butyl-6-(furan-2-carbonylimino)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a similar triazatricyclo structure but with a different substituent at the 6-position.
Ethyl 1-butyl-2-(2-furoylimino)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2′,3′-d]pyrimidine-3-carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-4-6-13-30-22-18(25(33)29-14-8-7-12-21(29)27-22)15-19(26(34)37-5-2)23(30)28-24(32)17-10-9-11-20(16(17)3)31(35)36/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKAIRCIFPKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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